molecular formula C15H17N3O4S2 B12207292 4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12207292
M. Wt: 367.4 g/mol
InChI Key: OPKRQQFQSDIELZ-UHFFFAOYSA-N
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Description

4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, a prop-2-en-1-yloxy group, and a 1,3,4-thiadiazole ring substituted with a propylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the propylsulfonyl group: The propylsulfonyl group can be introduced by reacting the 1,3,4-thiadiazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with an appropriate amine derivative under dehydrating conditions.

    Introduction of the prop-2-en-1-yloxy group: The prop-2-en-1-yloxy group can be introduced by reacting the benzamide intermediate with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: can be compared with other similar compounds, such as:

    4-(prop-2-en-1-yloxy)benzamide: Lacks the 1,3,4-thiadiazole ring and propylsulfonyl group, resulting in different chemical and biological properties.

    N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: Lacks the prop-2-en-1-yloxy group, leading to different reactivity and applications.

    4-(prop-2-en-1-yloxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a methylsulfonyl group instead of a propylsulfonyl group, affecting its chemical and biological properties.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H17N3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

4-prop-2-enoxy-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H17N3O4S2/c1-3-9-22-12-7-5-11(6-8-12)13(19)16-14-17-18-15(23-14)24(20,21)10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,16,17,19)

InChI Key

OPKRQQFQSDIELZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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